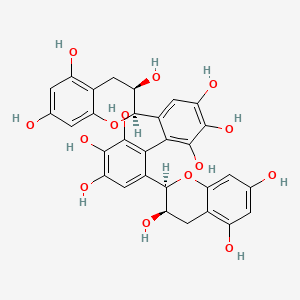

Theasinensin C

説明

Structure

3D Structure

特性

CAS番号 |

89013-69-4 |

|---|---|

分子式 |

C30H26O14 |

分子量 |

610.5 g/mol |

IUPAC名 |

(2R,3R)-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O14/c31-9-1-15(33)11-5-19(37)29(43-21(11)3-9)13-7-17(35)25(39)27(41)23(13)24-14(8-18(36)26(40)28(24)42)30-20(38)6-12-16(34)2-10(32)4-22(12)44-30/h1-4,7-8,19-20,29-42H,5-6H2/t19-,20-,29-,30-/m1/s1 |

InChIキー |

JPBGHWKYWUEIOT-XYTTVBAYSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |

異性体SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |

同義語 |

theasinensin C |

製品の起源 |

United States |

Occurrence and Distribution of Theasinensin C

Natural Sources and Varietal Distribution in Camellia sinensis

While the precursors to Theasinensin C, namely catechins like EGC, are abundant in the fresh leaves of Camellia sinensis, this compound itself is primarily found in teas that have undergone a period of enzymatic oxidation. nih.gov Oolong and black teas, which are semi-fermented and fully fermented respectively, are the most significant sources of theasinensins. nih.govresearchgate.net

The genetic makeup of the tea plant (cultivar) plays a role in the initial composition of catechins, which in turn influences the potential for this compound formation. Research indicates that different cultivars possess varying levels of catechins. For instance, studies have shown significant differences in the catechin (B1668976) profiles of various tea cultivars, which would logically affect the subsequent formation of their dimers, like this compound, during processing. ashs.org While specific data quantifying this compound across a wide range of cultivars is limited, the foundational catechin content varies, suggesting a corresponding variation in this compound potential.

Table 1: Catechin Precursor (EGC) Content in Different Tea Types

This table illustrates the typical variation of Epigallocatechin (EGC), the direct precursor to this compound, in different types of tea. The concentration of this precursor is a key factor in the potential for this compound formation.

Note: The values are approximate and can vary significantly based on cultivar, growing conditions, and specific processing techniques.

Influence of Tea Processing and Fermentation on this compound Content

The journey from fresh tea leaf to a brewed cup involves a series of meticulous processing steps that dramatically alter the leaf's chemical landscape. For this compound, the most critical stage is fermentation—a term used in the tea industry to describe the enzymatic oxidation of catechins.

During the manufacturing of oolong and black tea, the cell walls of the tea leaves are broken through processes like rolling or maceration. This allows polyphenol oxidase and peroxidase enzymes to interact with the catechins. nih.govscispace.com These enzymes catalyze the oxidation of simple catechins, such as EGC, leading to the formation of more complex compounds, including theaflavins and theasinensins. nih.govscispace.com

The duration and conditions of this fermentation period are paramount. As fermentation progresses, the concentration of precursor catechins like EGCG and EGC steadily decreases. researchgate.net Concurrently, the levels of oxidized polyphenols, including theasinensins, begin to rise. Studies on oolong tea processing show that even the initial withering steps can initiate the enzymatic oxidation that leads to the formation of dimeric catechins. upm.edu.my In black tea manufacturing, the fermentation stage is where the most significant conversion of catechins into theaflavins and thearubigins occurs, with theasinensins being key intermediates and products in this complex web of reactions. nih.govjst.go.jp The process is carefully controlled, as prolonged fermentation can lead to the degradation of these compounds into even larger polymeric substances. nih.gov

Table 2: General Impact of Fermentation on Catechins and Theasinensins

This table outlines the directional changes in the concentration of key compounds during the fermentation stage of tea processing.

Ultimately, the concentration of this compound in a particular tea is a direct reflection of both the starting material (the cultivar's inherent catechin profile) and the precise methods of its processing, especially the degree and control of the fermentation stage.

Biosynthesis and Formation Mechanisms of Theasinensin C

Catechin (B1668976) Precursors and Enzymatic Pathways

The primary building blocks for Theasinensin C are specific tea catechins. The process begins with the enzymatic oxidation of these catechins, leading to reactive intermediates that then undergo dimerization.

Characterization of Intermediates in this compound Formation Pathways

The formation of this compound involves key intermediate compounds, the most notable being dehydrothis compound.

Dehydrothis compound: This is a crucial intermediate formed from the enzymatic oxidation of EGC mdpi.comnih.govmdpi.com. Dehydrothis compound possesses a hydrated cyclohexenetrione structure and is characterized by its instability mdpi.comresearchgate.netresearchgate.net. It represents an oxidized dimeric form of EGC mdpi.comnih.govmdpi.com.

Interconversion: Dehydrothis compound is not the final product; it undergoes further transformations. Through oxidation-reduction dismutation reactions, dehydrothis compound yields this compound and other related compounds like Theasinensin E and desgalloyl oolongtheanin mdpi.comnih.govmdpi.com. Chemical reduction, for instance with dithiothreitol (B142953), directly converts dehydrothis compound into this compound mdpi.com. In neutral aqueous solutions, dehydrothis compound can decompose to form a mixture of this compound, Theasinensin E, desgalloyl oolongtheanin, and dehydrotheasinensin E mdpi.comnih.govmdpi.com.

Compound Table

Isolation, Purification, and Structural Characterization of Theasinensin C

Spectroscopic and Spectrometric Elucidation Methods for Theasinensin C

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photo Diode Array (PDA) Detection

The analysis and characterization of tea polyphenols, including this compound, frequently employ chromatographic techniques coupled with spectroscopic detectors. Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when integrated with a Photo Diode Array (PDA) detector in systems like Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (UPLC-PDA-MS or HPLC-PDA-MS), serves as a vital tool acs.orgmdpi.comwur.nljst.go.jpresearchgate.netmedcraveonline.com.

The PDA detector allows for the simultaneous acquisition of spectral information across a range of wavelengths (e.g., 210-500 nm or 190-680 nm) for each eluting peak wur.nlmedcraveonline.com. This capability is instrumental in identifying compounds based on their characteristic absorption profiles and assessing the purity of chromatographic peaks by examining spectral homogeneity acs.orgwur.nl. While Theasinensins are generally described as colorless compounds wur.nl, UV-Vis detection remains a standard method for their separation and identification within complex tea extracts acs.orgmdpi.comjst.go.jpresearchgate.netmedcraveonline.com. The spectral data obtained from PDA detection, when combined with mass spectrometry and retention time information, contribute significantly to the confident identification and structural elucidation of this compound and its related compounds acs.orgmdpi.comresearchgate.net.

Stereochemical Characterization and Isomerism of this compound

The structural complexity of this compound is underscored by its stereochemistry, which includes atropisomerism and potential epimerization. This compound is a dimeric flavan-3-ol (B1228485) typically formed through the oxidative coupling of two epigallocatechin (EGC) units, linked by a C-C bond between their respective B-rings researchgate.netnih.gov.

A defining stereochemical feature of theasinensins is atropisomerism , which arises from restricted rotation around the biphenyl (B1667301) linkage connecting the two catechin (B1668976) moieties. This hindered rotation creates axial chirality researchgate.netresearchgate.netjst.go.jpbenchchem.com. This compound is characterized by an R-biphenyl configuration at this linkage researchgate.netjst.go.jp. Its corresponding atropisomer, Theasinensin E, possesses the S-biphenyl configuration researchgate.netjst.go.jp. These atropisomers can be differentiated through advanced analytical techniques.

Beyond atropisomerism, stereochemical variations can also occur due to epimerization at chiral centers within the constituent catechin units, particularly at the C-2 and C-3 positions of the C-ring acs.orgresearchgate.net. Such epimerization can lead to the formation of diastereoisomers, which may exhibit distinct collisional cross-sections, allowing for their separation and identification using techniques like ion mobility spectrometry researchgate.netconstructor.university.

The differentiation and characterization of these stereoisomers rely on a suite of sophisticated analytical methods:

Optical Rotation and Circular Dichroism (CD) Spectroscopy: These techniques are highly sensitive to the three-dimensional structure of chiral molecules. Optical rotation measures the degree to which a chiral compound rotates plane-polarized light, while CD spectroscopy detects differences in the absorption of left and right circularly polarized light. These methods are crucial for distinguishing between enantiomers and atropisomers, providing complementary data to NMR benchchem.com.

Ion Mobility Spectrometry (IMS): When coupled with mass spectrometry (e.g., UPLC-IMS-MS), ion mobility can separate isomers based on their size, shape, and charge. The different collisional cross-sections of stereoisomers allow for their differentiation, providing another layer of stereochemical characterization researchgate.netconstructor.university.

The precise stereochemistry of the precursor catechins, including the configuration at the C-3 hydroxyl group and the C-ring, also influences the regioselectivity and stereochemical outcome of the dimerization process leading to the formation of this compound and its isomers nih.gov.

Data Tables

Table 1: Stereoisomers of this compound and Related Compounds

| Isomer Name | Constituent Units | Biphenyl Configuration | Key Characterization Methods |

| This compound | EGC + EGC | R | NMR, ROESY, Optical Rotation, CD Spectroscopy, Ion Mobility |

| Theasinensin E | EGC + EGC | S | NMR, ROESY, Optical Rotation, CD Spectroscopy, Ion Mobility |

| Theasinensin A | EGCG + EGCG | R | NMR, ROESY, Optical Rotation, CD Spectroscopy, Ion Mobility |

| Theasinensin D | EGCG + EGCG | S | NMR, ROESY, Optical Rotation, CD Spectroscopy, Ion Mobility |

| Theasinensin B | EGCG + EGC | R | NMR, Optical Rotation, Ion Mobility |

| Theasinensin F | EGCG + ECG | R | NMR, Optical Rotation |

| Theasinensin G | EGCG + ECG | S | NMR, Optical Rotation |

Note: EGC = Epigallocatechin, EGCG = Epigallocatechin gallate, ECG = Epicatechin gallate. The R/S designation refers to the biphenyl linkage (axial chirality).

Compound List

Theasinensin A

Theasinensin B

this compound

Theasinensin D

Theasinensin E

Theasinensin F

Theasinensin G

Theasinensin H

Epigallocatechin (EGC)

Epigallocatechin gallate (EGCG)

Epicatechin gallate (ECG)

Epicatechin (EC)

Gallocatechin (GC)

Oolongtheanin

Oolongtheanin Digallate

Advanced Analytical Methodologies for Theasinensin C Quantification and Profiling

Ultra-High-Performance Liquid Chromatography Coupled with Mass Spectrometry (UHPLC-MS) Approaches

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) stands as the preeminent technique for the analysis of Theasinensin C. This approach offers superior separation efficiency, speed, and sensitivity compared to conventional HPLC. The coupling of UHPLC with high-resolution mass spectrometry (HRMS) analyzers, such as Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF), provides precise mass measurements, enabling confident identification and structural elucidation of this compound and its isomers. nih.govnih.gov

In a typical UHPLC-MS setup, chromatographic separation is achieved on a reversed-phase column, such as a C18 column. nih.govnih.gov A gradient elution using a binary mobile phase system, commonly consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is employed to resolve the complex mixture of tea polyphenols. nih.govnih.gov

One study utilized a UHPLC system coupled to a Q-Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer to analyze the degradation products of Theasinensin A, which include this compound. nih.gov The high-resolution full MS and data-dependent MS/MS scans in negative ionization mode allowed for the tentative identification of metabolites based on their accurate mass-to-charge ratios (m/z) and fragmentation patterns. nih.govacs.org For instance, this compound was identified by its corresponding ion at an m/z of 609.12500, indicating a molecular formula of C₃₀H₂₆O₁₄. nih.govacs.org Furthermore, the use of UHPLC coupled with ion mobility-mass spectrometry (UPLC-IMS-MS) has shown potential in separating isomeric structures, such as this compound and Theasinensin E, which may not be resolved by chromatography alone. researchgate.net

The quantitative analysis of this compound is often performed using the external standard method, where a calibration curve is constructed from a pure standard. researchgate.net However, the commercial unavailability of a this compound standard can be a limitation. In such cases, researchers have prepared this compound standards in-house through the enzymatic treatment of Theasinensin A with tannase (B8822749), followed by analysis and quantification using UHPLC-Q-Orbitrap-MS. nih.govacs.org

| Parameter | Condition | Source |

| Chromatography System | UHPLC / UPLC | nih.govnih.gov |

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% formic acid or 50 mmol/L H₃PO₄ | nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | nih.govresearchgate.net |

| Detection | Q-Orbitrap MS, Tandem MS (MS/MS), QDA | nih.govnih.govnih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnih.gov |

| Identified m/z for [M-H]⁻ | 609.12500 | nih.gov |

Simultaneous Multi-Residue Determination Methods for Theasinensins in Complex Matrices

Given that this compound co-exists with other theasinensins, catechins, and theaflavins in tea, methods for their simultaneous determination are crucial for quality control and comprehensive chemical profiling. researchgate.netshimadzu.com High-Performance Liquid Chromatography (HPLC) and UHPLC methods have been established for the simultaneous quantification of multiple tea polyphenols. nih.govresearchgate.net These methods are vital for understanding the complex chemical changes that occur during tea processing, such as fermentation. nih.govnih.gov

One such method established for the simultaneous determination of theasinensins (A, B, and C) and theaflavins used an HPLC system with a UV detector set at 280 nm. researchgate.net The method demonstrated good resolution and linearity for all analytes, with correlation coefficients (R²) greater than 0.9925. The precision of the method was confirmed by low relative standard deviations (RSD) for repetitive tests (0.01% to 0.72%). researchgate.net The accuracy was validated through recovery tests, showing average recoveries of 95.50% to 120.13% for theasinensins. researchgate.net

Similarly, a rapid and sensitive UPLC-MS/MS method was developed for the simultaneous determination of major catechins and theaflavins in black tea infusions and biological tissues of tea-consuming animals. nih.gov This method allowed for the efficient separation of all targeted polyphenols within a seven-minute chromatographic run, with a lower limit of quantification (LLOQ) of approximately 5 ng/ml. Such methods are invaluable for pharmacokinetic studies, enabling the detection of multiple tea-derived compounds in plasma, lung, and kidney tissues. nih.gov The development of these multi-residue platforms facilitates a more precise elucidation of the bioavailability and bioefficacy of individual compounds like this compound within the context of the entire suite of tea polyphenols. nih.gov

| Method Validation Parameter | Result | Source |

| Analytes | Theasinensins (A, B, C), Theaflavins | researchgate.net |

| Linearity (R²) | > 0.9925 | researchgate.net |

| Precision (RSD) | 0.01% - 0.72% | researchgate.net |

| Recovery (Theasinensins) | 95.50% - 120.13% | researchgate.net |

| LLOQ (UPLC-MS/MS for Polyphenols) | ~5 ng/ml | nih.gov |

Spectrophotometric and Derivatization-Based Assays for this compound Analysis

Spectrophotometric methods are widely used for the determination of total phenolic content (TPC) in various samples, including tea. mdpi.com These assays are based on the reducing capacity of phenolic compounds, which react with a chromogenic reagent to produce a colored product that can be quantified using a spectrophotometer. lpnu.ua The Folin-Ciocalteu (F-C) method is the most common, where the F-C reagent is reduced by phenolics in an alkaline medium, resulting in a blue-colored complex with maximum absorption around 750 nm. mdpi.com Another method uses the 18-molybdo-2-phosphate Wells-Dawson heteropoly complex, which is reported to be more selective than the F-C reagent under optimal pH conditions. lpnu.ua

While these methods are simple, rapid, and cost-effective, they lack specificity for individual compounds like this compound. lpnu.ua The results represent the total concentration of all reducing substances in the sample, including various catechins, phenolic acids, and even non-phenolic compounds like ascorbic acid. lpnu.uanih.gov Therefore, spectrophotometric assays are suitable for screening TPC but not for the accurate quantification of this compound specifically.

Derivatization is another analytical strategy, primarily used in conjunction with Gas Chromatography (GC). This technique involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. For related tea catechins, trimethylsilyl (B98337) (TMS) derivatization has been used for their simultaneous analysis by GC/MS. researchgate.net This approach allows for the successful separation and identification of eight different catechins. researchgate.net However, the application of derivatization-based GC/MS for the analysis of larger, less volatile dimeric compounds like this compound is not commonly reported and would likely be challenging due to their molecular weight and thermal instability. The dominant analytical approach remains LC-MS due to its direct applicability to non-volatile and thermally labile compounds.

Metabolomic Profiling of this compound and Related Compounds

Metabolomics provides a powerful, holistic approach to profile the complex chemical composition of tea, offering insights into the factors that influence the levels of this compound and related compounds. nih.gov By employing techniques like LC-MS and GC-MS, metabolomic studies can simultaneously detect and relatively quantify a wide array of metabolites in a targeted or non-targeted fashion. nih.govresearchwithrutgers.com

Non-targeted metabolomics has been applied to investigate the chemical changes of polyphenols during the processing of different types of tea. mdpi.com For example, studies have compared the metabolic profiles of tea subjected to different drying methods, revealing significant alterations in the levels of amino acids, soluble sugars, and various polyphenols. mdpi.com These global snapshots of the metabolome can help elucidate the formation pathways of theasinensins, which are products of the enzymatic oxidation of catechins during fermentation. nih.govmdpi.com

LC-MS-based metabolomics can reveal marked differences between tea samples before and after processing steps like roasting, with significant decreases in epi-catechins and increases in their epimerized forms. researchwithrutgers.comresearchgate.net By combining the collected data with multivariate statistical analyses such as principal component analysis (PCA) and orthogonal projection to latent structures discriminant analysis (OPLS-DA), researchers can identify key metabolites that differentiate tea samples based on processing, cultivar, or origin. nih.govmdpi.com This approach is instrumental in understanding the chemical context in which this compound is formed and degraded, providing a broader perspective than single-analyte quantification methods.

Molecular and Cellular Mechanisms of Theasinensin C Biological Activities

Antioxidant Activity of Theasinensin C

Free Radical Scavenging Mechanisms of this compound

This compound's antioxidant activity is largely attributed to its ability to scavenge free radicals. ontosight.ai The structure of theasinensins, with multiple hydroxyl groups, allows them to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus inhibiting oxidative damage. scispace.com The B ring of tea polyphenols is a primary site for these antioxidant reactions. scispace.com Studies comparing various tea polyphenols have highlighted that the presence of pyrogallol (B1678534) and galloyl groups are key determinants of antioxidant activity. mdpi.com While the degree of polymerization can influence radical scavenging potential, the fundamental mechanism lies in the direct interaction with and neutralization of free radicals. doi.org

Theoretical and Computational Insights into this compound's Antioxidant Action

Computational studies provide a deeper understanding of the antioxidant mechanisms of theasinensins. Density functional theory (DFT) calculations have been used to analyze the thermodynamics of antioxidant action. researchgate.net These studies investigate mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer - Proton Transfer (SET-PT). researchgate.net For Theasinensin A, a related compound, it was found to possess more active groups for antioxidant activity than its precursor, (-)-epigallocatechin (B1671488) gallate (EGCG). mdpi.com Bond dissociation enthalpy (BDE) calculations have been employed to compare the strength of chemical bonds within theasinensin molecules, providing insight into their stability and reactivity in antioxidant processes. acs.org Such theoretical approaches help to explain the potent antioxidant capacity observed in experimental settings.

Anti-inflammatory Modulatory Effects of this compound

This compound is also known for its anti-inflammatory effects. ontosight.ai These properties are attributed to its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory molecules.

Inhibition of Pro-Inflammatory Mediator Expression in Cellular Models

Research has demonstrated that theasinensins can effectively inhibit the production of pro-inflammatory mediators. In cellular models, particularly in lipopolysaccharide (LPS)-activated macrophages, theasinensins have been shown to suppress the expression of molecules like cyclooxygenase-2 (COX-2). oaji.netacs.org For example, Theasinensin A has been found to reduce the levels of inducible nitric oxide synthase (iNOS), nitric oxide (NO), interleukin-12 (B1171171) (IL-12), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1). researchgate.netrsc.orgnih.gov This inhibition of pro-inflammatory cytokine and enzyme expression is a cornerstone of the anti-inflammatory activity of theasinensins. oaji.net

Downregulation of Key Signaling Pathways (e.g., NF-κB, MAPK/ERK) by this compound

The anti-inflammatory effects of theasinensins are mediated through the downregulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation. Studies have shown that Theasinensin A can attenuate the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. acs.orgebi.ac.uk This effectively blocks NF-κB-mediated gene transcription of pro-inflammatory mediators. acs.org

Furthermore, theasinensins have been shown to suppress the phosphorylation of MAPKs, including extracellular signal-regulated kinase (ERK). researchgate.netnih.govebi.ac.uk The downregulation of the MAPK/ERK signaling pathway is a significant mechanism by which theasinensins exert their anti-inflammatory effects. researchgate.netnih.gov Some research even suggests that Theasinensin A may directly bind to MEK-ERK to inhibit this pathway. researchgate.netnih.gov By targeting these upstream signaling molecules, theasinensins can effectively dampen the inflammatory cascade. acs.orgebi.ac.uk

Direct Molecular Interactions of this compound with Inflammatory Targets

Direct molecular interaction studies specifically for this compound with inflammatory targets are limited in the current scientific literature. However, research on the broader class of theasinensins, particularly Theasinensin A, suggests potential mechanisms that may be shared among these related compounds.

Studies on Theasinensin A have shown that it can directly bind to key proteins in inflammatory signaling pathways. For instance, pull-down assays and affinity data have revealed that Theasinensin A may directly interact with and inhibit MAPK/ERK kinase (MEK) and extracellular signal-regulated kinase (ERK). researchgate.netrsc.org This direct binding is thought to be a crucial mechanism for its anti-inflammatory action. researchgate.net While polyphenols can exhibit non-specific binding to proteins through hydrogen bonds, there is increasing evidence for specific binding to certain kinases. researchgate.net

Although direct binding studies for this compound are not yet available, its structural similarity to Theasinensin A suggests it may also interact with these or other inflammatory protein targets. One study noted that among theasinensin isomers, this compound has the highest ability to inhibit lipid oxidation, a process closely linked to inflammation. researchgate.net This finding hints at potent bioactivity, but the precise molecular targets of this compound in the context of inflammation remain to be elucidated.

Investigation of this compound's Anti-inflammatory Effects in Cellular and Animal Models

Specific investigations into the anti-inflammatory effects of this compound in cellular and animal models are not extensively documented. The majority of the available research has been conducted on Theasinensin A and oolong tea extracts rich in theasinensins.

In cellular models, such as lipopolysaccharide (LPS)-activated RAW264.7 macrophages, Theasinensin A has been shown to reduce the production of several pro-inflammatory mediators. researchgate.netnih.gov These include inducible nitric oxide synthase (iNOS), nitric oxide (NO), interleukin-12 (IL-12) (p70), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1). researchgate.netnih.gov The inhibition of these inflammatory markers is often dose-dependent. oaji.net The underlying mechanism for these effects is attributed to the downregulation of signaling pathways such as the MAPK/ERK and NF-κB pathways. nih.govebi.ac.ukacs.org

In animal models of inflammation, Theasinensin A has demonstrated significant anti-inflammatory activity. For example, in mice with LPS-induced paw edema, administration of Theasinensin A suppressed the production of serum IL-12 (p70), TNF-α, and MCP-1, leading to a reduction in edema. researchgate.net Another study showed that Theasinensin A could mitigate liver injury induced by carbon tetrachloride in mice, further supporting its protective role against inflammation. benchchem.comacs.org

While these findings are promising for theasinensins as a class, dedicated studies on this compound are necessary to confirm its specific anti-inflammatory efficacy and mechanisms in both cellular and animal models.

Regulation of Metabolic Homeostasis by this compound

The role of this compound in regulating metabolic homeostasis is an area of growing interest, though, like its anti-inflammatory properties, it is less characterized than Theasinensin A. The available data on related compounds and initial findings on this compound suggest a potential role in glucose and lipid metabolism.

Impact on Glucose Metabolism in Animal Models

There is currently a lack of specific studies investigating the direct impact of isolated this compound on glucose metabolism in animal models. However, research on Theasinensin A and theaflavins has provided insights into how this class of compounds may affect glucose homeostasis.

In diabetic mouse models, such as high-fat diet and streptozotocin-induced diabetic mice, Theasinensin A has been shown to improve symptoms like polydipsia and impaired glucose tolerance. benchchem.comresearchgate.net It has also been observed to reduce fasting blood glucose levels. benchchem.comresearchgate.net Furthermore, studies on KK-Ay mice, a model for type 2 diabetes, revealed that dietary supplementation with Theasinensin A for six weeks significantly reduced serum glucose levels by over 30% compared to a control diet. acs.orgacs.org The mechanisms are thought to involve the enhancement of insulin (B600854) signaling pathways. benchchem.com

Given that this compound is a structurally related polyphenol, it is plausible that it may exert similar effects on glucose metabolism. However, dedicated in vivo studies are required to confirm this and to determine its potency relative to other theasinensins.

Influence on Lipid Metabolism in Animal Models

Direct evidence for the influence of this compound on lipid metabolism in animal models is not well-documented. The existing research has primarily focused on Theasinensin A and broader tea extracts.

Studies have shown that Theasinensin A can reduce hepatic triglyceride accumulation in diabetic mouse models. benchchem.com In Sprague-Dawley rats, diets containing Theasinensin A led to a 33% lower hepatic triacylglycerol content and increased fecal fat excretion, suggesting that it may suppress intestinal fat absorption. acs.org Similarly, oolong tea extracts, which contain a mixture of theasinensins including this compound, have been shown to decrease serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol in high-fat diet-fed mice. nih.gov

One study highlighted that among theasinensin isomers, this compound demonstrated the highest inhibitory activity against lipid peroxidation, which is a key process in lipid metabolism and related pathologies. researchgate.net This suggests that this compound could have a significant impact on lipid metabolism, but further in vivo research is needed to substantiate this.

Interaction of this compound with Key Enzymes (e.g., α-Glucosidase)

While detailed mechanistic studies on this compound's interaction with metabolic enzymes are still emerging, there is evidence to suggest its potential role as an enzyme inhibitor.

A study conducting a Mantel test analysis found a significant correlation between the concentration of this compound and the inhibition of α-glucosidase activity. researchgate.net α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help to manage postprandial hyperglycemia.

Research on the closely related Theasinensin A and Theasinensin B has shown that they inhibit α-glucosidase in a reversible and noncompetitive manner. rsc.org These compounds were found to alter the microenvironment and secondary structure of the enzyme, thereby reducing its activity. rsc.org Molecular docking studies indicated a strong binding affinity of Theasinensin A and B to α-glucosidase through hydrophobic interactions and hydrogen bonds. ebi.ac.ukrsc.org

The finding that this compound concentration correlates with α-glucosidase inhibition strongly suggests that it also interacts with this key metabolic enzyme. researchgate.net

Table 1: Inhibitory Effects of Theasinensins on α-Glucosidase

| Compound | IC50 Value (µg/mL) | Inhibition Type | Source(s) |

|---|---|---|---|

| Theasinensin A | 6.342 | Reversible, Noncompetitive | rsc.orgresearchgate.net |

| Theasinensin B | 24.464 | Reversible, Noncompetitive | rsc.orgresearchgate.net |

| This compound | Correlated with inhibition | Not yet determined | researchgate.net |

| Acarbose (Control) | Higher than Theasinensin A & B | Not applicable | rsc.orgresearchgate.net |

Modulation of Cellular Processes by this compound

The modulation of fundamental cellular processes such as apoptosis and cell cycle regulation by this compound is an area where specific research is sparse. However, the broader family of theasinensins and other tea polyphenols have been shown to influence these pathways, providing a basis for potential effects of this compound.

Theasinensins, as a class, are known to affect multiple signaling pathways involved in cell proliferation, cell cycle regulation, and apoptosis. benchchem.comd-nb.infokoreascience.kr For instance, Theasinensin A has been reported to induce apoptosis in human histiocytic lymphoma U937 cells. ebi.ac.ukresearchgate.net The mechanism involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. ebi.ac.ukresearchgate.net This suggests that theasinensins can trigger the intrinsic apoptotic pathway.

Furthermore, theasinensins are known to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. benchchem.com In the context of inflammation, Theasinensin A has been shown to down-regulate TAK1-mediated MAPKs and NF-κB signaling pathways. ebi.ac.ukacs.org

While direct studies on this compound are limited, its presence as a metabolite of thearubigins in the gut microbiota suggests it is biologically available to intestinal cells. acs.org Given its structural similarity to other bioactive theasinensins, it is plausible that this compound also modulates key cellular processes. However, dedicated research is necessary to confirm these activities and elucidate the specific molecular mechanisms involved.

Mechanisms of Cellular Apoptosis Induction in in vitro Models

The induction of apoptosis, or programmed cell death, is a key mechanism through which various tea polyphenols are thought to exert their anti-cancer effects. mdpi.comnih.gov For this compound, its pro-apoptotic activity has been noted, although it appears to be less potent than other related compounds.

Research comparing the biological activities of different theasinensins has indicated that the apoptosis-inducing capability of Theasinensin A is more potent than that of both Theasinensin B and this compound. dntb.gov.uadntb.gov.ua While detailed mechanistic studies on this compound are limited, the established pathways for other theaflavins and theasinensins typically involve the intrinsic mitochondrial pathway. mdpi.comnih.gov This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3. acs.orgnih.govjst.go.jpcapes.gov.brebi.ac.uk General studies on tea polyphenols suggest that the induction of apoptosis involves the activation of caspases and the modulation of Bcl-2 family proteins. benchchem.com It is plausible that this compound induces apoptosis through similar, albeit less efficient, mechanisms.

Further research is required to fully delineate the specific steps and key molecular players involved in apoptosis induced by this compound in various in vitro cancer models.

Regulation of Gene Expression Relevant to Biological Pathways

The biological activity of polyphenols is often linked to their ability to modulate the expression of specific genes, thereby influencing various cellular pathways. For this compound, while specific gene regulation studies are not abundant, its involvement in key signaling pathways related to inflammation has been suggested.

Studies on a mixture of theasinensins have shown the ability to decrease the production of interleukin-2 (B1167480) (IL-2). researchgate.net This effect was linked to the blockage of the NF-κB and MAPK signaling pathways by downregulating the phosphorylation of key proteins like p38, p65, ERK, and JNK. researchgate.net The NF-κB pathway is a critical regulator of genes involved in inflammation and cell survival. acs.orgnih.gov General findings on related tea polyphenols indicate they can affect the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. benchchem.com For instance, Theasinensin A has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) by suppressing the NF-κB and MAPK signaling pathways. acs.orgnih.gov Given the structural similarities among theasinensins, it is hypothesized that this compound may share some of these gene-regulatory functions, although likely with different efficacy.

Table 1: Investigated Signaling Pathways for Theasinensins

| Signaling Pathway | Associated Biological Process | Key Protein Targets (General for Theasinensins) |

|---|---|---|

| NF-κB | Inflammation, Cell Survival, Apoptosis | p65, IκB-α, IKKα/β |

This table represents pathways investigated for the theasinensin class of compounds; specific efficacy of this compound may vary.

This compound Interaction with Cellular Targets and Receptors

The interaction of a compound with specific cellular proteins and receptors is fundamental to its mechanism of action. For this compound, direct experimental data on its binding targets are sparse, with much of the available information being predictive or generalized from the theasinensin family.

General biological activity profiles suggest that this compound interacts with various enzymes and receptors in the body. ontosight.ai It has been noted for its anti-inflammatory and antioxidant properties which are attributed to these interactions. ontosight.ai One database suggests that the NF-κB pathway is a target for this compound. Some predictive studies also suggest potential interactions with the tumor suppressor protein p53, a central regulator of cell cycle and apoptosis. benchchem.com However, direct binding studies to confirm this interaction for this compound are lacking. In contrast, extensive research, including molecular docking, has been performed on Theasinensin A, identifying its binding to targets like the epidermal growth factor receptor (EGFR). mdpi.com

The structural differences between theasinensins, such as the number and position of hydroxyl groups, influence their binding affinities. For example, in studies using HP20 macroporous adsorption resin, the affinity was highest for Theasinensin A, followed by Theasinensin B, and then this compound, a difference attributed to the number of phenolic hydroxyl groups available for hydrogen bonding. benchchem.com This suggests that such structural variations will also dictate the specificity and strength of interactions with biological targets.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Theasinensin A | TSA |

| Theasinensin B | |

| This compound | |

| Theasinensin D | |

| Theasinensin E | |

| Theaflavin | TF |

| Interleukin-2 | IL-2 |

| Nuclear Factor kappa B | NF-κB |

| Mitogen-activated protein kinase | MAPK |

| Extracellular signal-regulated kinase | ERK |

| c-Jun N-terminal kinase | JNK |

| Cyclooxygenase-2 | COX-2 |

| Epidermal growth factor receptor | EGFR |

| p53 | |

| B-cell lymphoma 2 | Bcl-2 |

Structure Activity Relationship Sar Studies of Theasinensin C and Analogues

Influence of Specific Structural Moieties (e.g., Galloyl Groups, Biphenyl (B1667301) Linkages) on Activity

The biological efficacy of theasinensins is significantly modulated by their constituent parts, particularly the galloyl groups and the defining biphenyl linkage.

Galloyl Groups: The presence of galloyl groups, esterified to the flavan-3-ol (B1228485) backbone, is a key determinant of antioxidant activity. Studies indicate that the 3-galloyl group, in particular, enhances the antioxidant capacity of catechins tandfonline.commdpi.com. Research comparing galloylated and non-galloylated catechins consistently shows higher antioxidant activity in the former tandfonline.commdpi.com. Furthermore, the number of galloyl groups, rather than their specific position, has been correlated with increased antioxidant activity in related compounds like theaflavins mdpi.com. In the context of anti-inflammatory effects, the galloyl moiety of theasinensins has been identified as playing an important role in the inhibition of cyclooxygenase-2 (COX-2) expression acs.org.

Biphenyl Linkages: The defining characteristic of theasinensins is the C-C bond that links two flavan-3-ol units via their B-rings, forming a biphenyl grouping mdpi.comresearchgate.net. This linkage is responsible for the formation of atropisomers in related compounds like Theasinensin A and D, which arise from the R and S configurations of this biphenyl bond, respectively researchgate.netbenchchem.comresearchgate.net. Theasinensin C itself is a dimer formed from epicatechin (EGC) units, also linked by a biphenyl bond mdpi.comresearchgate.net. This dimerization through the biphenyl linkage creates a more complex molecular structure compared to monomeric catechins, influencing its physical properties, stability, and biological interactions. The strength and configuration of this interflavanic bond are thought to contribute to distinct metabolic fates and in vivo effects compared to other dimeric structures researchgate.net.

Table 1: Antioxidant Capacity of Tea Polyphenols

| Compound | TEAC Valuea |

| EGCG | 0.85 ± 0.08 |

| Theasinensin A (TSA) | 0.81 ± 0.06 |

| Theasinensin D (TSD) | 0.79 ± 0.07 |

| Oolongtheanin Digallate | 0.83 ± 0.05 |

a Trolox equivalent antioxidant capacity (TEAC). Data adapted from benchchem.com.

Stereochemical Considerations in this compound Biological Activity

Stereochemistry plays a pivotal role in the biological activity of polyphenolic compounds, and theasinensins are no exception. A significant stereochemical feature of theasinensins is atropisomerism, which arises from restricted rotation around the biphenyl linkage connecting the two flavan-3-ol units benchchem.comresearchgate.net.

Theasinensins A and D are classic examples of atropisomers, differing in the axial chirality at the biphenyl bond, designated as R (Theasinensin A) and S (Theasinensin D) configurations researchgate.netresearchgate.net. This difference in spatial arrangement, though subtle, can lead to variations in their interactions with biological targets and, consequently, their activities benchchem.com. For instance, the precise stereochemical configuration of the biphenyl linkage is critical for the separation and characterization of these isomers, often requiring advanced chromatographic techniques and analysis of optical rotation benchchem.com.

This compound, being a dimer of epicatechin (EGC) units, also possesses a specific stereochemical configuration at its biphenyl linkage, identified as an R configuration researchgate.net. While studies directly comparing the biological activities of this compound atropisomers are less prevalent than for Theasinensin A/D, the general principle holds that stereoisomers can exhibit differential potency and efficacy. Furthermore, the stereochemistry of the C-ring within the flavan-3-ol units can influence the regioselectivity of oxidative coupling reactions during the formation of these dimers nih.gov. Therefore, the precise three-dimensional arrangement of atoms in this compound, including the stereochemistry at the biphenyl linkage and within the flavan (B184786) units, is fundamental to its specific biological profile.

Computational Chemistry Approaches for this compound SAR Analysis

Computational chemistry offers powerful tools for dissecting the SAR of complex molecules like this compound, enabling the prediction of activity and the identification of key structural features without extensive experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. For tea polyphenols, including theasinensins, QSAR has been employed to predict activities such as pancreatic lipase (B570770) inhibition nih.gov. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models that map favorable and unfavorable regions for activity based on structural features nih.govservireach.comucp.edu.pk. These models can guide the rational design of more potent analogues by highlighting specific substituents or structural modifications that are likely to enhance activity.

Molecular Docking: Molecular docking simulates the binding of a ligand (theasinensin) to a target protein (e.g., an enzyme) at a molecular level nih.govacs.org. By predicting the binding affinity and mode, docking studies can reveal how specific structural elements of theasinensins interact with active sites, thereby providing insights into their mechanism of action and SAR. For example, docking has been used to understand the interactions of tea polyphenols with pancreatic lipase, identifying key hydrogen-bonding interactions and favorable substituent positions nih.gov.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has been applied to determine the stereochemistry of related tea pigments by calculating NMR chemical shifts and electronic circular dichroism (ECD) spectra jst.go.jp. DFT can also be used to study molecular stability, reactivity, and the electronic distribution within theasinensins, providing fundamental data that can be correlated with observed biological activities scirp.org. These calculations can help elucidate the intrinsic chemical properties that underpin the SAR of theasinensins.

Degradation, Stability, and Biotransformation of Theasinensin C

Stability of Theasinensin C Under Various Experimental Conditions

Specific data detailing the stability of isolated this compound under a broad range of experimental conditions (such as varying pH, temperatures, or light exposure outside of biological systems) is not extensively detailed in the provided literature. However, research on related compounds and the general behavior of TSA offers insights.

Theasinensin A (TSA) and Theasinensin D (TSD) have been shown to degrade into this compound (TSC) and Theasinensin E (TSE) upon hydrolysis by tannase (B8822749) enzymes benchchem.com. In a cell-free medium (SIEM medium) without microbial inoculation, TSA demonstrated relative stability, with approximately 90% remaining intact after 48 hours of incubation. This suggests that the basic chemical structure of theasinensins is not rapidly degraded in the absence of enzymatic or microbial activity acs.org. While TSA shows higher thermal stability compared to Oolongtheanin digallate (OTDG) benchchem.com, detailed comparative stability data for this compound itself across various experimental parameters remains an area for further investigation. Generally, phenolic compounds, including flavan-3-ols, are not efficiently absorbed in the small intestine and thus reach the colon, where microbial metabolism becomes the primary route for their transformation mdpi.com.

Microbial Metabolism and Recalcitrance to Degradation of this compound

The primary pathway for this compound's formation and subsequent fate involves its precursor, Theasinensin A (TSA), and the action of human gut microbiota. TSA is degalloylated by human fecal microbiota, a process that cleaves off a galloyl group to yield this compound (TSC) mdpi.comresearchgate.netnih.govfrontiersin.orgebi.ac.uk. This degalloylation is a significant metabolic transformation, leading to the accumulation of TSC and, to some extent, Theasinensin E (TSE).

The galloyl group, a common feature in many tea polyphenols, is readily removed by intestinal bacteria, leading to the formation of compounds such as this compound mdpi.com. This process highlights the critical role of microbial enzymes in modifying the structure and potentially the bioactivity of these compounds.

Identification of Microbial Metabolites and Degradation Pathways of this compound

The primary metabolic pathway identified for Theasinensin A (TSA) by human gut microbiota is degalloylation, leading to the formation of this compound (TSC) and Theasinensin E (TSE) acs.orgresearchgate.netnih.govfrontiersin.org. This transformation is a key step in the biotransformation of TSA.

Following the degalloylation of TSA, minor amounts of other metabolites have been identified. For instance, gallic acid and pyrogallol (B1678534) (a decarboxylation product of gallic acid) are produced during the fermentation of TSA researchgate.net. However, studies have noted that unlike other flavan-3-ols such as EGCG, TSA does not appear to undergo C-ring opening or generate monomeric flavan-3-ols or their derivatives during gut microbial fermentation acs.org. The downstream metabolites identified from TSA fermentation are generally found in trace amounts, such as hydroxyphenylvaleric acids acs.org.

In other related chemical transformations, dehydrothis compound has been shown to convert to this compound upon hydrogenation with dithiothreitol (B142953) mdpi.comnih.gov. Furthermore, dehydrothis compound can decompose in neutral phosphate (B84403) buffer to yield this compound, theasinensin E, and desgalloyl oolongtheanin mdpi.comnih.gov. These findings illustrate that while degalloylation is the primary microbial transformation of TSA to TSC, other chemical and enzymatic processes can also influence the formation and interconversion of various theasinensin derivatives.

Table 1: Key Metabolic Transformation of Theasinensin A to this compound

| Starting Compound | Primary Microbial Transformation | Major Products Formed | Recalcitrance of Products | Timeframe (approx.) | Reference(s) |

| Theasinensin A (TSA) | Degalloylation | This compound (TSC), Theasinensin E (TSE) | High | 48-72 hours | acs.orgresearchgate.net |

| Gallic acid, Pyrogallol (minor) | - | - | researchgate.net | ||

| Theasinensin A (TSA) | Degalloylation | This compound (TSC), Theasinensin E (TSE) | High | 48 hours | mdpi.comnih.govfrontiersin.orgebi.ac.uk |

Note: Data primarily reflects transformations observed in vitro using human fecal microbiota.

Future Research Directions and Applications in Fundamental Chemical Biology

Advanced Synthetic Approaches for Theasinensin C and its Derivatives

This compound is a B,B′-linked dimer of epigallocatechin (EGC). nih.gov Its synthesis and the creation of its derivatives are crucial for detailed biological evaluation. Current methods provide a foundation for more advanced synthetic strategies.

One established route to this compound involves the chemical conversion of related natural products. For instance, dehydrothis compound, an oxidized precursor formed from two EGC molecules through catalysis by polyphenol oxidase (PPO), can be converted to this compound. researchgate.netresearchgate.net This conversion can be achieved through reduction with dithiothreitol (B142953) or via hydrogenation. nih.govmdpi.com Another approach involves the enzymatic degalloylation of Theasinensin A, a more complex dimer, using the enzyme tannase (B8822749) to yield this compound. acs.orgfrontiersin.org

Future research into advanced synthetic approaches could focus on:

Total Synthesis: While the total synthesis of a related derivative, this compound dodecaacetate, has been reported to confirm its structure, a complete, efficient, and stereoselective total synthesis of this compound itself remains a significant challenge. nii.ac.jp Achieving this would allow for the production of substantial quantities for biological studies and the creation of derivatives with modified functional groups.

Biomimetic Synthesis: Mimicking the enzymatic oxidation process that occurs in tea leaves offers a green and efficient synthetic route. nih.govresearchgate.net Research could optimize the use of enzymes like laccase or peroxidase to control the dimerization of EGC, potentially improving yields and selectivity for this compound over other isomers like Theasinensin E. researchgate.netresearchgate.net

Derivative Libraries: An efficient synthetic pathway would enable the development of a library of this compound derivatives. By modifying specific hydroxyl groups or other parts of the molecule, researchers can systematically probe structure-activity relationships (SAR). This is essential for identifying the key structural features responsible for its biological activities and for developing more potent or selective compounds.

Application of this compound as a Molecular Probe in Biological Systems

A molecular probe is a small molecule used to study and manipulate biological systems, often to identify protein targets or elucidate metabolic pathways. This compound's inherent biological activity makes it a promising candidate for development into a molecular probe.

This compound is known to interact with specific biological targets, such as the enzyme renin. researchgate.net This inhibitory activity suggests it could be modified to serve as a probe for studying the renin-angiotensin system. Future applications in this area include:

Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling. These probes could be used in pull-down assays or activity-based protein profiling (ABPP) to identify its direct binding partners in complex cellular lysates, confirming known targets like renin and potentially discovering new ones.

Probing Enzyme Microenvironments: As a known enzyme inhibitor, this compound can be used to study the active sites of its target enzymes. Understanding how its structure interacts with the amino acid residues within an enzyme's binding pocket can provide valuable information for designing more specific inhibitors.

Mapping Metabolic Pathways: this compound is a product of the metabolism of other tea polyphenols by gut microbiota. frontiersin.org Isotopically labeled versions of this compound could be synthesized and used as tracers to follow its absorption, distribution, metabolism, and excretion (ADME) in cellular or animal models, providing a clearer picture of its bioavailability and fate in vivo.

The development of such chemical tools is a key goal in chemical biology, bridging the gap between chemistry and biology by providing molecular-level insights into complex processes. researchgate.net

Elucidation of Novel Biological Activities and Associated Mechanisms of this compound

Initial studies have attributed general antioxidant, anti-inflammatory, and antimicrobial properties to this compound. ontosight.ai However, a deeper investigation into its specific biological activities and the underlying molecular mechanisms is a critical area for future research.

One of the most specific activities identified is the inhibition of renin, an enzyme crucial for regulating blood pressure. researchgate.netacs.org Research has shown that aqueous black tea extracts containing Theasinensin B and C exhibit strong renin inhibitory activities. researchgate.net

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Renin | 40.21 | researchgate.netacs.org |

| Theasinensin B | Renin | 19.33 | researchgate.netacs.org |

| Strictinin | Renin | 311.09 | researchgate.netacs.org |

This table displays the half-maximal inhibitory concentration (IC50) of this compound and other tea compounds against renin.

Future research should aim to:

Expand the Scope of Biological Screening: Systematically screen this compound against a wide range of biological targets, including other enzymes, receptors, and signaling pathways implicated in various diseases. Given that related flavonoids have shown anti-diabetic and anti-cancer effects, exploring this compound's potential in these areas is warranted. nih.gov

Uncover Mechanisms of Action: For any identified activity, the next step is to elucidate the precise mechanism. For its renin inhibition, this would involve detailed kinetic studies to determine the mode of inhibition (e.g., competitive, noncompetitive) and structural biology studies (e.g., X-ray crystallography) to visualize its interaction with the enzyme's active site. For anti-inflammatory effects, research could investigate its impact on key signaling pathways like MAPK/ERK or NF-κB, similar to studies on Theasinensin A.

Investigate Structure-Activity Relationships: Using derivatives synthesized as described in section 9.1, researchers can determine which parts of the this compound molecule are essential for its biological effects. For example, comparing the activity of this compound (an EGC dimer) with Theasinensin A (an EGCG dimer) can help clarify the role of the galloyl moieties in target binding and efficacy. nih.govacs.org

Systems Biology Approaches in this compound Research (e.g., Multi-Omics Integration)

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields. Metabolomics, a key component of systems biology, has already been instrumental in identifying and quantifying this compound in tea. researchgate.netresearchgate.net Future research can leverage multi-omics approaches to place this compound within a broader biological context.

Metabolomics: This has been used to track changes in this compound levels during tea processing and in response to different growing conditions, such as shading. researchgate.netmdpi.com It is also crucial for studying its metabolism by the gut microbiome, which transforms compounds like Theasinensin A into this compound. frontiersin.org

Transcriptomics and Proteomics: To understand the cellular response to this compound, transcriptomics (measuring gene expression) and proteomics (measuring protein levels) can be employed. For example, treating cells with this compound and analyzing the resulting changes in gene and protein expression can reveal the signaling pathways and cellular processes it modulates. This approach can help uncover its mechanism of action for activities like inflammation or renin gene expression regulation. reading.ac.ukresearchgate.net

Multi-Omics Integration: The true power of systems biology lies in integrating these different datasets. researchgate.net For instance, one could correlate the presence of specific gut microbes (microbiome data) with the production of this compound from dietary precursors (metabolomics data) and subsequent changes in host gene expression (transcriptomics data) related to blood pressure regulation. This integrated approach provides a holistic view of how a single compound can influence the entire biological system, from gut microbes to host physiology.

These advanced, data-rich approaches are essential for moving beyond the study of single-molecule, single-target interactions and toward a comprehensive understanding of this compound's role in health and disease. acs.org

Q & A

Q. What are the standard experimental protocols for isolating and purifying Theasinensin C from natural sources?

To isolate this compound, researchers typically employ chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) coupled with mass spectrometry (MS) for identification. Key steps include:

- Extraction : Use of polar solvents (e.g., methanol/water mixtures) to maximize yield from tea leaves or plant tissues.

- Validation : Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy and comparison with reference spectra .

- Reproducibility : Detailed documentation of solvent ratios, temperature, and flow rates to ensure experimental consistency .

Q. How is this compound quantified in complex biological matrices, and what are the limitations of current methods?

Quantification often relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for precision. Challenges include:

- Matrix effects : Co-eluting compounds in biological samples (e.g., plasma) can suppress ionization, requiring solid-phase extraction (SPE) for cleanup .

- Sensitivity : Limits of detection (LODs) must be optimized to account for low endogenous concentrations in vivo .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

Contradictory findings often stem from variability in experimental conditions. Researchers should:

- Control variables : Standardize cell culture conditions (e.g., oxygen levels, pH) and compound purity (>95% by HPLC) to minimize confounding factors .

- Dose-response analysis : Use logarithmic concentration ranges (e.g., 1–100 µM) to identify biphasic effects .

- Mechanistic assays : Combine in vitro radical-scavenging assays (e.g., DPPH) with in vivo models (e.g., zebrafish oxidative stress assays) to contextualize bioactivity .

Q. How can researchers optimize synthetic pathways for this compound analogs to study structure-activity relationships (SAR)?

Methodological approaches include:

- Enzymatic catalysis : Leveraging polyphenol oxidase to mimic natural biosynthesis, followed by regioselective modifications (e.g., acetylation) .

- Computational modeling : Density functional theory (DFT) to predict stability and reactivity of synthetic intermediates .

- Validation : Comparative NMR and X-ray crystallography to confirm structural fidelity of analogs .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data of this compound in cancer cell lines?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .

- Error propagation : Account for technical replicates (e.g., triplicate wells) and biological variability (e.g., primary vs. immortalized cells) using ANOVA or mixed-effects models .

- Meta-analysis : Pool data from multiple studies to identify trends in cell-type-specific responses .

Q. How can multi-omics approaches elucidate the molecular targets of this compound in chronic disease models?

Integrate transcriptomics, proteomics, and metabolomics with:

- Network pharmacology : Prioritize hub genes/proteins using STRING or KEGG pathway analysis .

- Knockdown/knockout validation : CRISPR-Cas9 editing of candidate targets (e.g., Nrf2, NF-κB) to confirm mechanistic links .

Methodological Guidance for Data Interpretation

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s anti-inflammatory effects?

- In vitro : Use primary macrophages or THP-1 cells to assess cytokine suppression (e.g., TNF-α, IL-6) under LPS stimulation .

- In vivo : Prioritize rodent models with tissue-specific inflammation (e.g., DSS-induced colitis) to evaluate bioavailability and off-target effects .

- Ethical considerations : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How should researchers address batch-to-batch variability in this compound isolates during long-term studies?

- Quality control : Implement ISO-certified reference materials and inter-laboratory validation .

- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with open-science practices when publishing this compound research?

Q. How can systematic reviews address gaps in the mechanistic understanding of this compound’s epigenetic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。